molecular formula C13H20N2O2 B1415693 5-Methoxy-2-[(4-methylpiperidin-1-yl)methyl]pyridin-4-ol CAS No. 1105190-94-0

5-Methoxy-2-[(4-methylpiperidin-1-yl)methyl]pyridin-4-ol

Cat. No.: B1415693
CAS No.: 1105190-94-0
M. Wt: 236.31 g/mol
InChI Key: LELVLJUFKXBNTQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-[(4-methylpiperidin-1-yl)methyl]pyridin-4-ol is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol This compound is characterized by a pyridine ring substituted with a methoxy group at the 5-position and a 4-methylpiperidin-1-ylmethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[(4-methylpiperidin-1-yl)methyl]pyridin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypyridin-4-ol and 4-methylpiperidine.

    Reaction Conditions: The reaction involves the alkylation of 5-methoxypyridin-4-ol with 4-methylpiperidine under basic conditions. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3).

    Solvent: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to facilitate the alkylation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-[(4-methylpiperidin-1-yl)methyl]pyridin-4-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-Methoxy-2-[(4-methylpiperidin-1-yl)methyl]pyridin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[(4-methylpiperidin-1-yl)methyl]pyridin-4-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-[(4-methylpiperidin-1-yl)methyl]pyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-10-3-5-15(6-4-10)9-11-7-12(16)13(17-2)8-14-11/h7-8,10H,3-6,9H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELVLJUFKXBNTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)C(=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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